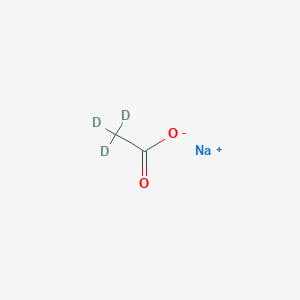
Ethoxy(oxo)silanol
Übersicht
Beschreibung
Silicic acid, ethyl ester is a silicon-based compound with the chemical formula C8H20O4Si. It is a colorless liquid with a pungent odor and is soluble in organic solvents. This compound is commonly used in various industrial applications due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
Silicic acid, ethyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of siloxane-based materials and as a reagent in various organic reactions.
Biology: Utilized in the functionalization of surfaces for biosensors and other biological applications.
Medicine: Employed in drug delivery systems and as a component in medical coatings.
Industry: Used in the production of coatings, adhesives, and sealants due to its excellent bonding properties
Wirkmechanismus
Target of Action
Ethoxy(oxo)silanol, also known as ethoxy-hydroxy-oxosilane, primarily targets silica surfaces . It reacts directly with siloxane bonds of dehydrated silica . This interaction is crucial in various applications, including immobilized catalysts and reversed-phase chromatography .
Mode of Action
The compound interacts with its target through a coupling reaction . Ethoxysilane reagents, such as this compound, provide strong bonding via up to three siloxane groups . This results in high surface coverage without acidic reaction products . The nature of this coupling reaction has been a subject of debate, but it has been demonstrated that ethoxysilane reagents react directly with siloxane bonds of dehydrated silica .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the condensation reaction with silica surface silanol groups . Furthermore, the presence of polysiloxane, incompletely coating the surface, cannot be excluded .
Pharmacokinetics
These include the steric effects of the surrounding side chains and siloxane skeletons . Controlling these steric effects allows modulation of the crosslink density of siloxane skeletons .
Result of Action
The result of this compound’s action is the formation of strong bonds with silica surfaces, leading to high surface coverage . This is achieved through the formation of up to three siloxane bonds . The compound’s action also results in the presence of polysiloxane, which may incompletely coat the surface .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. This suggests that this compound is stable at high temperatures . Additionally, the compound’s reactivity can be influenced by the local environments of the silanol groups in the intermediate oligomers and resultant siloxane materials .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Silicic acid, ethyl ester can be synthesized through the hydrolysis and condensation of tetraethoxysilane. The process involves the replacement of ethoxy groups with hydroxyl groups in the presence of water. The reaction is typically carried out under acidic or basic conditions, with the temperature and pH carefully controlled to optimize the yield and purity of the product .
Industrial Production Methods
In industrial settings, ethoxy(oxo)silanol is produced using large-scale hydrolysis and condensation processes. The reaction conditions are optimized to ensure high efficiency and minimal by-products. The use of catalysts and controlled reaction environments helps in achieving consistent quality and high production rates .
Analyse Chemischer Reaktionen
Types of Reactions
Silicic acid, ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ethoxy groups are replaced by hydroxyl groups in the presence of water.
Condensation: The hydroxyl groups react to form siloxane bonds, resulting in the formation of polysiloxanes.
Substitution: The ethoxy groups can be substituted with other functional groups in the presence of suitable reagents
Common Reagents and Conditions
Hydrolysis: Water and acidic or basic catalysts.
Condensation: Acidic or basic catalysts, controlled temperature, and pH.
Substitution: Various organic reagents depending on the desired functional group.
Major Products Formed
Polysiloxanes: Formed through condensation reactions.
Functionalized silanes: Formed through substitution reactions.
Vergleich Mit ähnlichen Verbindungen
Silicic acid, ethyl ester can be compared with other similar compounds such as:
Tetraethoxysilane: Used as a precursor for the synthesis of siliceous materials.
Hexaethoxydisiloxane: Used in the preparation of siloxane-based materials.
Octaethoxytrisiloxane: Utilized in the synthesis of cyclic siloxanes
Uniqueness
Silicic acid, ethyl ester is unique due to its specific functional groups and reactivity, which make it suitable for a wide range of applications. Its ability to form strong siloxane bonds and its versatility in various chemical reactions set it apart from other similar compounds .
Eigenschaften
IUPAC Name |
ethoxy-hydroxy-oxosilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O3Si/c1-2-5-6(3)4/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDAIJCNBFIWLJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4027731 | |
| Record name | Silicic acid, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4027731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Silicic acid, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
18204-87-0, 11099-06-2 | |
| Record name | Silicic acid (H2SiO3) ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18204-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silicic acid, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silicic acid, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4027731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Silicic acid, ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.191 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3-Dioxolane, 2,2-dimethyl-4-[(tetradecyloxy)methyl]-](/img/structure/B83249.png)












